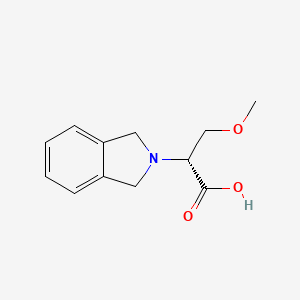
(2R)-2-(1,3-dihydroisoindol-2-yl)-3-methoxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(Isoindolin-2-yl)-3-methoxypropanoic acid is a chiral compound featuring an isoindoline moiety attached to a methoxypropanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Isoindolin-2-yl)-3-methoxypropanoic acid typically involves the following steps:
Formation of Isoindoline: The isoindoline ring can be synthesized through the reduction of phthalimide using hydrazine hydrate or other reducing agents.
Attachment of Methoxypropanoic Acid: The isoindoline is then coupled with a methoxypropanoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for ®-2-(Isoindolin-2-yl)-3-methoxypropanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and greener solvents.
化学反应分析
Types of Reactions
®-2-(Isoindolin-2-yl)-3-methoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(Isoindolin-2-yl)-3-carboxypropanoic acid.
Reduction: 2-(Isoindolin-2-yl)-3-hydroxypropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
®-2-(Isoindolin-2-yl)-3-methoxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of ®-2-(Isoindolin-2-yl)-3-methoxypropanoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-isoindoline-1,3-dione: Shares the isoindoline core but differs in functional groups.
Imidazo[1,2-a]pyridines: Similar heterocyclic structure but with different nitrogen positioning and reactivity.
Indole derivatives: Contain an indole ring system, which is structurally related but distinct in terms of chemical properties.
Uniqueness
®-2-(Isoindolin-2-yl)-3-methoxypropanoic acid is unique due to its specific combination of the isoindoline ring and methoxypropanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC 名称 |
(2R)-2-(1,3-dihydroisoindol-2-yl)-3-methoxypropanoic acid |
InChI |
InChI=1S/C12H15NO3/c1-16-8-11(12(14)15)13-6-9-4-2-3-5-10(9)7-13/h2-5,11H,6-8H2,1H3,(H,14,15)/t11-/m1/s1 |
InChI 键 |
SYTIMNBELPCALH-LLVKDONJSA-N |
手性 SMILES |
COC[C@H](C(=O)O)N1CC2=CC=CC=C2C1 |
规范 SMILES |
COCC(C(=O)O)N1CC2=CC=CC=C2C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzonitrile](/img/structure/B8654209.png)
![[[1,1'-Bi(cyclohexane)]-1-yl]methanol](/img/structure/B8654212.png)
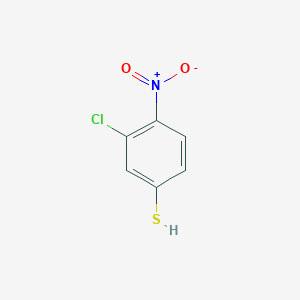
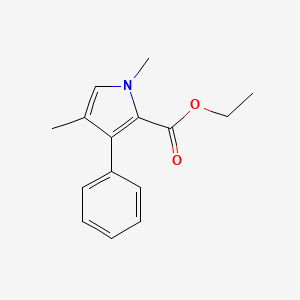
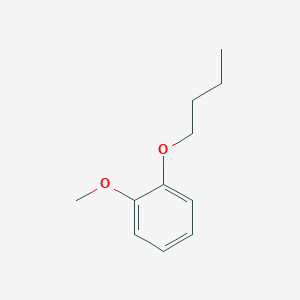
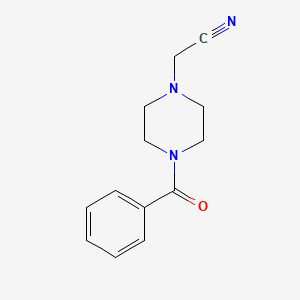
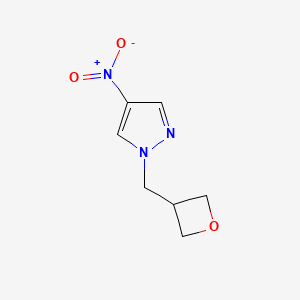
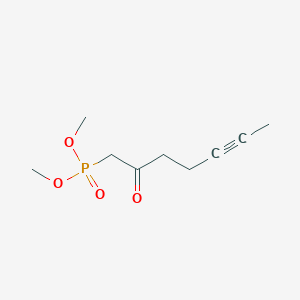
![Ethyl 2-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B8654245.png)
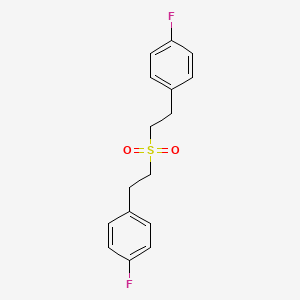
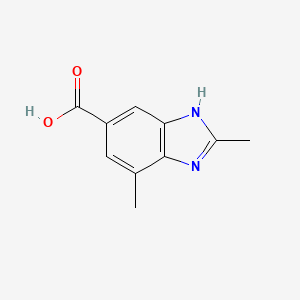
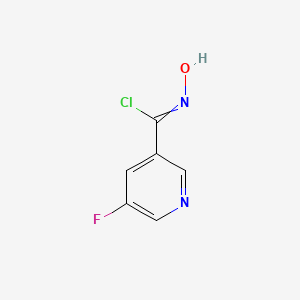
![4-Benzo[1,3]dioxol-5-YL-1-benzyl-piperidin-4-OL](/img/structure/B8654270.png)
